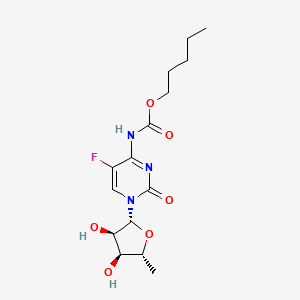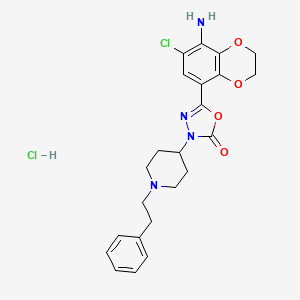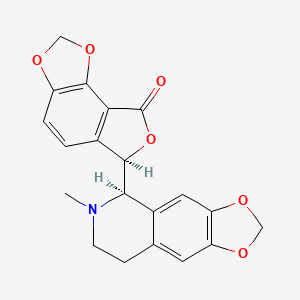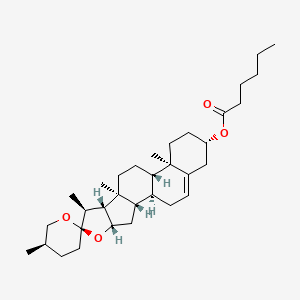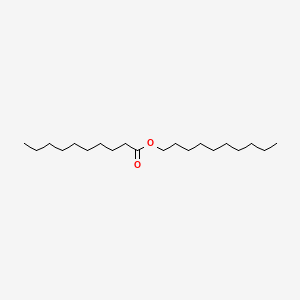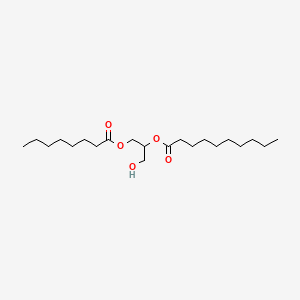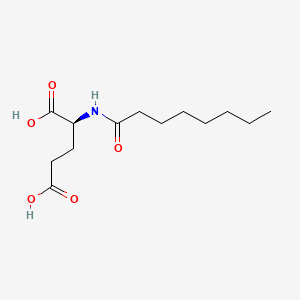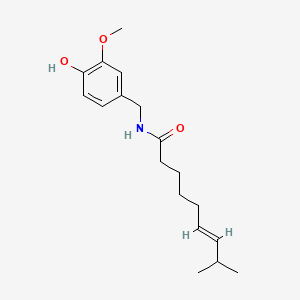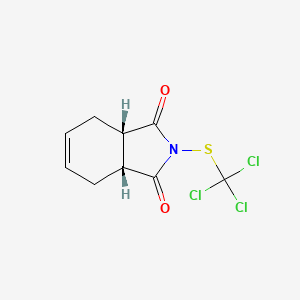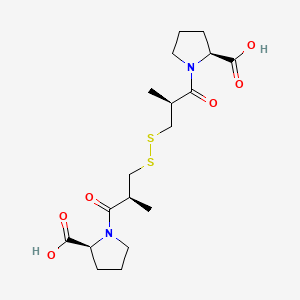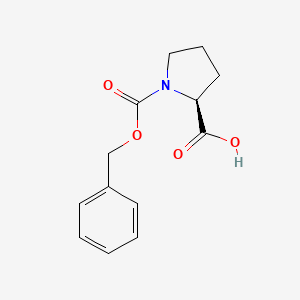
N-Benzyloxycarbonyl-L-proline
Overview
Description
N-Benzyloxycarbonyl-L-proline is a potent inhibitor of prolidase, a specific peptidase that cleaves dipeptides with a C-terminal prolyl and hydroxylprolyl residue . It is also used in the synthesis of N-(L-Prolyl)-β-alanine, which is a derivative of the naturally occurring beta amino acid β-Alanine .
Molecular Structure Analysis
The molecular formula of N-Benzyloxycarbonyl-L-proline is C13H15NO4 . The InChI Key is JXGVXCZADZNAMJ-NSHDSACASA-M . The compound has a molecular weight of 249.26 g/mol .Chemical Reactions Analysis
N-Benzyloxycarbonyl-L-proline is known to inhibit prolidase, a specific peptidase that cleaves dipeptides with a C-terminal prolyl and hydroxylprolyl residue . It is also used in the synthesis of N-(L-Prolyl)-β-alanine .Physical And Chemical Properties Analysis
N-Benzyloxycarbonyl-L-proline appears as a white to cream powder or crystalline powder or crystals or granules . It has an optical rotation of -58° to -62° (c=1 in acetic acid) . It is soluble in methanol .Scientific Research Applications
Application in Peptide Synthesis
Scientific Field
Biochemistry and Molecular Biology
Summary of the Application
Z-Pro-OH is often used in peptide synthesis . It serves as a starting material to prepare aib-pro endothiopeptides, which are of pharmacological importance .
Methods of Application
The specific methods of application in peptide synthesis can vary widely depending on the specific experiment or procedure. Generally, Z-Pro-OH would be used in a reaction to form a peptide bond with another amino acid or peptide.
Results or Outcomes
The result of this application is the formation of a peptide. The specific outcomes can vary depending on the other compounds used in the reaction .
Application in Fluorophore-Labeled Peptide Synthesis
Summary of the Application
Z-Pro-OH can be used to prepare biologically significant fluorophore-labeled peptide tetramers or dimers .
Methods of Application
In this application, Z-Pro-OH would be used in a reaction with a fluorophore and other peptides to form a fluorophore-labeled peptide tetramer or dimer.
Results or Outcomes
The result of this application is the formation of a fluorophore-labeled peptide tetramer or dimer. These compounds can be used in various biological studies .
Application in the Synthesis of Benzoxazole Derived Human Neutrophil Elastase (HNE) Inhibitors
Scientific Field
Medicinal Chemistry
Summary of the Application
Z-Pro-OH can be used as a reactant to synthesize benzoxazole derived human neutrophil elastase (HNE) inhibitors .
Methods of Application
In this application, Z-Pro-OH would be used in a reaction to form a benzoxazole derived HNE inhibitor. The specific methods of application can vary depending on the specific synthesis procedure.
Results or Outcomes
The result of this application is the formation of a benzoxazole derived HNE inhibitor. These compounds can be used in the treatment of diseases related to HNE .
Application as Prolidase Inhibitor
Summary of the Application
N-Benzyloxycarbonyl-L-proline is a potent inhibitor of prolidase . Prolidase is a specific peptidase that cleaves dipeptides with a C-terminal prolyl and hydroxyprolyl residue .
Methods of Application
The compound can be used in vitro and in vivo to inhibit prolidase . The specific methods of application can vary depending on the specific experiment or procedure.
Results or Outcomes
The inhibition of prolidase can be used for prolidase deficiency (PD) research . Long-term incubation of fibroblasts with N-Benzyloxycarbonyl-L-proline causes mitochondrial depolarization and increases cellular death .
Application in the Synthesis of N-(L-Prolyl)-β-alanine
Scientific Field
Organic Chemistry
Summary of the Application
N-Benzyloxycarbonyl-L-proline is used in the synthesis of N-(L-Prolyl)-β-alanine . N-(L-Prolyl)-β-alanine is a derivative of the naturally occurring beta amino acid β-Alanine .
Methods of Application
The specific methods of application in the synthesis of N-(L-Prolyl)-β-alanine can vary widely depending on the specific experiment or procedure. Generally, N-Benzyloxycarbonyl-L-proline would be used in a reaction to form N-(L-Prolyl)-β-alanine .
Results or Outcomes
The result of this application is the formation of N-(L-Prolyl)-β-alanine .
Application in the Synthesis of Benzoxaboroles
Summary of the Application
N-Benzyloxycarbonyl-L-proline can be used in the synthesis of benzoxaboroles . Benzoxaboroles are widely applied as antifungal, antibacterial, antiviral, anti-parasite, and anti-inflammatory agents .
Methods of Application
The specific methods of application in the synthesis of benzoxaboroles can vary widely depending on the specific experiment or procedure. Generally, N-Benzyloxycarbonyl-L-proline would be used in a reaction to form benzoxaboroles .
Results or Outcomes
The result of this application is the formation of benzoxaboroles. These compounds have wide applications in medicinal chemistry, particularly as antifungal, antibacterial, antiviral, anti-parasite, and anti-inflammatory agents .
Safety And Hazards
properties
IUPAC Name |
(2S)-1-phenylmethoxycarbonylpyrrolidine-2-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15NO4/c15-12(16)11-7-4-8-14(11)13(17)18-9-10-5-2-1-3-6-10/h1-3,5-6,11H,4,7-9H2,(H,15,16)/t11-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JXGVXCZADZNAMJ-NSHDSACASA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(N(C1)C(=O)OCC2=CC=CC=C2)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C[C@H](N(C1)C(=O)OCC2=CC=CC=C2)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40150856 | |
| Record name | Carbobenzoxyproline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40150856 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
249.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-Benzyloxycarbonyl-L-proline | |
CAS RN |
1148-11-4 | |
| Record name | Benzyloxycarbonyl-L-proline | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1148-11-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Carbobenzoxyproline | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001148114 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Carbobenzoxyproline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40150856 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | N-benzyloxycarbonyl-L-proline | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.013.234 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | N-(CARBOBENZYLOXY)-L-PROLINE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/H2BS8M5FPP | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




